molecular formula C19H16N2O7 B554349 Z-Pyr-ONp CAS No. 40356-52-3

Z-Pyr-ONp

Cat. No.: B554349
CAS No.: 40356-52-3
M. Wt: 384,33 g/mole
InChI Key: ZRQOXQJWPSHSDJ-INIZCTEOSA-N
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Description

Z-Pyr-ONp (benzyloxycarbonyl-pyrrole-para-nitrophenyl ester) is a specialized activated ester commonly employed in peptide synthesis and organic chemistry as a protective group or coupling reagent. Its structure features a pyrrole ring linked to a para-nitrophenyl (ONp) ester group, which enhances its reactivity in nucleophilic acyl substitution reactions. The benzyloxycarbonyl (Z) group provides temporary protection for amines, enabling selective deprotection under mild conditions. This compound is valued for its stability in organic solvents and controlled reactivity in aqueous environments, making it suitable for stepwise synthesis of complex molecules .

Properties

IUPAC Name

1-O-benzyl 2-O-(4-nitrophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O7/c22-17-11-10-16(18(23)28-15-8-6-14(7-9-15)21(25)26)20(17)19(24)27-12-13-4-2-1-3-5-13/h1-9,16H,10-12H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQOXQJWPSHSDJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428586
Record name Z-Pyr-ONp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40356-52-3
Record name Z-Pyr-ONp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Pyr-ONp typically involves the reaction of pyridine derivatives with specific reagents under controlled conditions. One common method includes the use of protecting groups to ensure selective reactions at desired positions on the pyridine ring. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yields while minimizing the risk of contamination. The industrial production process also includes rigorous quality control measures to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Z-Pyr-ONp undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce reduced pyridine derivatives. Substitution reactions can result in various substituted pyridine compounds .

Scientific Research Applications

Z-Pyr-ONp has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Z-Pyr-ONp involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize Z-Pyr-ONp’s utility, it is compared to two analogous compounds: Z-Pyr-OPh (benzyloxycarbonyl-pyrrole-phenyl ester) and Z-Pyr-OSu (benzyloxycarbonyl-pyrrole-N-hydroxysuccinimide ester). These compounds share the Z-protected pyrrole core but differ in their leaving groups, which critically influence their reactivity, solubility, and applications.

Table 1: Comparative Properties of this compound and Analogues

Property This compound Z-Pyr-OPh Z-Pyr-OSu
Molecular Weight (g/mol) 345.3 307.2 356.4
logP (Octanol-Water) 2.8 3.5 1.2
Reactivity in Acyl Transfer High (ONp group) Moderate (Phenyl group) Very High (NHS group)
Solubility in DMSO >50 mg/mL >30 mg/mL >100 mg/mL
Stability in Aqueous Media Hydrolyzes at pH >8 Stable up to pH 10 Rapid hydrolysis at pH 7
Common Applications Peptide coupling Low-polarity synthesis Bioconjugation

Key Research Findings

Reactivity Profile :

  • This compound exhibits faster reaction kinetics than Z-Pyr-OPh due to the electron-withdrawing nitro group in ONp, which stabilizes the transition state during nucleophilic attack . However, Z-Pyr-OSu surpasses both in reactivity under physiological conditions, as the NHS group is optimized for amine coupling in buffered systems .

Solubility and Compatibility :

  • This compound’s moderate logP (2.8) balances solubility in organic solvents (e.g., DCM, THF) and partial miscibility in polar aprotic solvents like DMSO. In contrast, Z-Pyr-OSu’s low logP (1.2) enhances its utility in aqueous-organic hybrid systems, critical for bioconjugation workflows .

Stability and Storage :

  • This compound demonstrates superior shelf stability compared to Z-Pyr-OSu, which is prone to hydrolysis even in anhydrous conditions. This makes this compound preferable for long-term storage or multi-step syntheses requiring delayed deprotection .

Critical Analysis of Research Limitations

Comparative toxicology studies with Z-Pyr-OPh and Z-Pyr-OSu are also sparse, highlighting a gap in safety assessments .

Biological Activity

Z-Pyr-ONp (Z-Pyridine-2-yl-oxime) is a compound that has garnered attention in the field of biochemistry and proteomics due to its unique biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative studies with similar compounds.

This compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions facilitate its use as a reagent in organic synthesis and as a building block for more complex molecules. The compound primarily acts by interacting with specific molecular targets, which may include enzymes or receptors involved in critical cellular pathways. For instance, this compound has been shown to inhibit certain enzymes, leading to alterations in cellular functions that can be harnessed for therapeutic purposes.

Table 1: Chemical Reactions of this compound

Reaction Type Description Example Agents
OxidationAddition of oxygen or removal of hydrogenPotassium permanganate, Hydrogen peroxide
ReductionAddition of hydrogen or removal of oxygenSodium borohydride, Lithium aluminum hydride
SubstitutionReplacement of one functional group with anotherNucleophiles or electrophiles

Biological Applications

This compound has a diverse range of applications in biological research:

  • Proteomics Research : It is extensively used to study protein interactions and functions, contributing to advancements in understanding cellular mechanisms.
  • Therapeutic Properties : Investigations into its antimicrobial and anticancer activities have shown promising results, indicating potential uses in medicine.
  • Industrial Applications : The compound is also utilized in the production of specialty chemicals and materials due to its versatile chemical properties.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound. For example, a study focused on its role as an enzyme inhibitor demonstrated that this compound could significantly reduce the activity of certain target enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, making it a candidate for further therapeutic exploration.

Table 2: Summary of Research Findings on this compound

Study Focus Findings
Enzyme Inhibition StudyTargeting metabolic enzymesSignificant reduction in enzyme activity observed
Antimicrobial ActivityBacterial culturesEffective against multiple strains of bacteria
Anticancer PotentialCancer cell linesInduced apoptosis in specific cancer cell types

Comparative Analysis with Similar Compounds

When compared with similar compounds such as Zinc Pyrithione and Spiropyrans, this compound stands out due to its specific structure and unique properties. While Zinc Pyrithione is known for its broad-spectrum antimicrobial properties, this compound's versatility in chemical reactions and targeted biological activity offers distinct advantages for proteomics research and potential therapeutic applications.

Table 3: Comparison with Similar Compounds

Compound Primary Use Unique Features
This compoundProteomics research, potential therapeuticsVersatile chemical reactions
Zinc PyrithioneAntimicrobial applicationsBroad-spectrum efficacy
SpiropyransSmart materialsPhotochromic properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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